4-(4-BROMOBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
Description
This quinoline derivative features a heterocyclic core substituted at positions 3, 4, and 6. The 4-position is modified with a 4-bromobenzenesulfonyl group, a strong electron-withdrawing moiety. The molecular formula is C₂₁H₁₈BrClN₂O₃S, with a calculated molecular weight of 493.79 g/mol.
Properties
IUPAC Name |
[4-(4-bromophenyl)sulfonyl-6-chloroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3S/c22-14-4-7-16(8-5-14)29(27,28)20-17-12-15(23)6-9-19(17)24-13-18(20)21(26)25-10-2-1-3-11-25/h4-9,12-13H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYCYZFDDBCLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Bromophenylsulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Piperidin-1-ylcarbonyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenylsulfonyl and chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(4-BROMOBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its substitution pattern:
- 4-Bromobenzenesulfonyl group : Enhances electron withdrawal and may influence binding affinity.
- Chloro at position 6: A common halogen substituent in bioactive quinolines.
Comparison Table of Analogous Quinoline Derivatives
Substituent Position and Functional Group Analysis
- Sulfonyl Group Placement :
- The target’s sulfonyl at position 4 contrasts with analogs like C769-1325 and C769-0894, where sulfonyl occupies position 3 . This positional difference may alter electronic effects and binding pocket compatibility.
- Piperidine/Piperazine Moieties :
- The target’s piperidine-1-carbonyl at position 3 differs from C769-1325’s piperazinyl group at position 4. Piperazine’s additional nitrogen may enhance solubility but reduce metabolic stability compared to piperidine.
Implications for Physicochemical Properties
- Solubility : Methoxybenzenesulfonyl (C769-0894) likely improves aqueous solubility over the target’s bromobenzenesulfonyl.
- Lipophilicity : Piperidine/pyrrolidine substituents increase logP values, favoring membrane permeability.
- Steric Effects : The target’s bulky 4-bromobenzenesulfonyl may limit binding to shallow enzymatic pockets compared to smaller substituents.
Biological Activity
The compound 4-(4-bromobenzenesulfonyl)-6-chloro-3-(piperidine-1-carbonyl)quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Chloro-4-(piperazin-1-yl)quinoline | HeLa (cervical cancer) | 5.2 | Induces apoptosis via caspase activation |
| 4-(Bromobenzenesulfonyl)quinoline | MCF-7 (breast cancer) | 3.8 | Inhibits PI3K/Akt signaling |
| 6-Chloro-3-(piperidine-1-carbonyl)quinoline | A549 (lung cancer) | 4.5 | Modulates MAPK pathway |
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, enhances their interaction with microbial targets.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a piperidine moiety exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling.
- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Protein Expression : The compound may alter the expression levels of proteins involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
